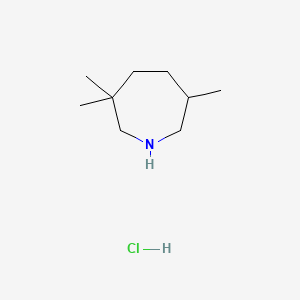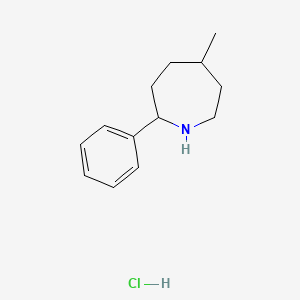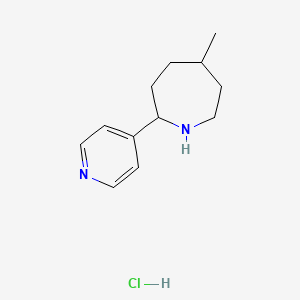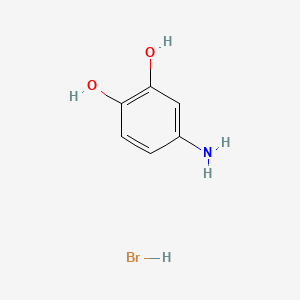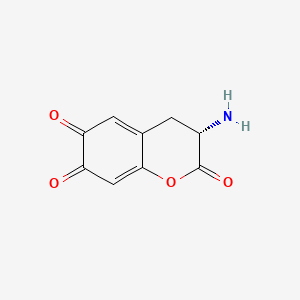
Dopaquinone Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopaquinone Lactone, also known as o-dopaquinone, is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . The biosynthesis of melanin occurs in melanocytes, where tyrosine is converted into DOPA and then dopaquinone, which goes on to be formed into pheomelanin or eumelanin .
Synthesis Analysis
The biosynthetic pathway of melanin is branched into pheomelanogenesis and eumelanogenesis at the stage of dopaquinone conversion . In the presence of intracellular thiols such as cysteine, dopaquinone binds to the sulfhydryl group of thiols . Under lower concentration of thiols, dopaquinone spontaneously undergoes intramolecular cyclization through the alanyl side chain . The binding of cysteine produces cysteinyldopa necessary for pheomelanogenesis, whereas the cyclized product, cyclodopa, further transforms into eumelanin .Molecular Structure Analysis
Dopaquinone Lactone has a molecular formula of C9H9NO4 . It has an average mass of 195.172 Da and a monoisotopic mass of 195.053162 Da .Chemical Reactions Analysis
Dopaquinone is highly reactive towards nucleophiles . When dopaquinone undergoes cyclization and thiol binding, an amino (−NH2) group and a sulfhydryl (−SH) group act as a nucleophile, respectively . The competitive reactions of dopaquinone control the composition of the generated melanin .Physical And Chemical Properties Analysis
Dopaquinone Lactone has a molecular formula of C9H9NO4 and a molecular weight of 193.16 .Safety And Hazards
Orientations Futures
Future research could focus on the pro-apoptotic effects of natural or chemical agents on various cancers to provide future direction in cancer therapeutics . Additionally, the competitive behavior between cyclization and thiol binding for dopaquinone and structurally similar o-quinones could be further explored .
Propriétés
IUPAC Name |
(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGZIWOVGOFDC-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dopaquinone Lactone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

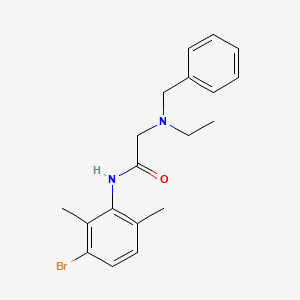

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
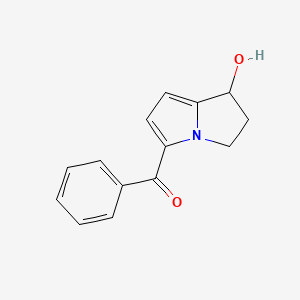
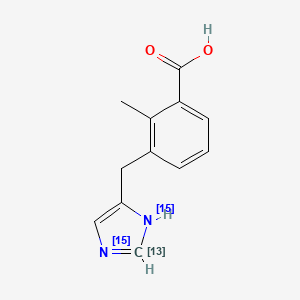
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)
![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)
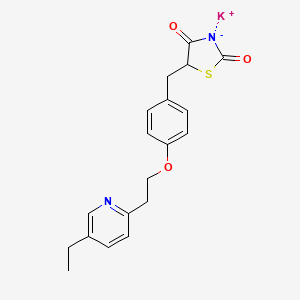
![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)
